molecular formula C7H9NO2 B1357080 2-(Pyridin-2-yloxy)ethanol CAS No. 56446-64-1

2-(Pyridin-2-yloxy)ethanol

Cat. No. B1357080
CAS RN: 56446-64-1
M. Wt: 139.15 g/mol
InChI Key: RKBOVIXFWKGJLG-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-yloxy)ethanol” is a chemical compound with the molecular formula C7H9NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The 2-(pyridin-2-yl)ethyl group is known to be hydrolyzed under alkaline conditions . This compound is expected to find extensive use by the polymer community .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of various studies . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has shown robustness in synthesizing a variety of pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an ethanol group via an oxygen atom . The InChI code for this compound is "1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2" .


Chemical Reactions Analysis

The 2-(pyridin-2-yl)ethyl group is known to be hydrolyzed under alkaline conditions . This compound can also undergo various reactions, including palladium-catalyzed reactions that result in the substitution of the chloro moieties with a 2-pyridylmethyl group .


Physical And Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Protecting Group for Carboxylic Acids : It serves as an effective protecting group for methacrylic acid. This group can be selectively removed either chemically under alkaline conditions or thermally, demonstrating its versatility in polymer chemistry (Elladiou & Patrickios, 2012).

  • Formation of Complexes : In reactions with aldehydes, it forms compounds that can complex with metals such as copper and cadmium. These complexes have been characterized through various techniques and have potential applications in metal coordination chemistry (Mardani et al., 2019).

  • Catalyst in Polymerization : It's used in the synthesis of ligands for palladium(II) complexes, which act as catalysts in the methoxycarbonylation of olefins, a significant process in industrial chemistry (Zulu et al., 2020).

  • Enantioselective Acetylation : Its derivatives are used in enantioselective acetylation, a process important in creating optically active compounds for various applications (Uenishi et al., 1998).

  • Green Chemistry : It plays a role in the eco-friendly synthesis of pyridines, aligning with the principles of green chemistry by minimizing pollution from solvents (Xu et al., 2015).

  • Formation of Schiff-base Ligands : It reacts with aminoalcohols in the presence of cadmium and iodide to form complexes with Schiff-base ligands, which are important in coordination chemistry and have potential bioactive properties (Purkait et al., 2016).

  • Synthesis of Aluminum Compounds : It's involved in the synthesis of N,O-bidentate aluminum compounds, which show catalytic activity in Tishchenko reactions, essential in organic synthesis (Han et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-(Pyridin-2-yloxy)ethanol is carboxylic acids, specifically methacrylic acid (MAA). It acts as a protecting group for these acids, which can be selectively removed after polymerization .

Mode of Action

This compound interacts with its targets by forming a protective layer around the carboxylic acids. This protective layer can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C . It is stable under acidic conditions and resists catalytic hydrogenolysis .

Biochemical Pathways

The compound affects the polymerization pathway of methacrylic acid. After the polymerization process, the this compound protective group can be readily cleaved by chemical or thermal treatment, yielding poly(methacrylic acid) segments .

Pharmacokinetics

Its stability under acidic conditions and resistance to catalytic hydrogenolysis suggest that it may have good stability and resistance to metabolic breakdown .

Result of Action

The result of this compound’s action is the formation of poly(methacrylic acid) segments after the removal of the protective group. This process allows for controlled polymerization of methacrylic acid .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. It is stable under acidic conditions and can be removed under alkaline conditions or at temperatures at or above 110 °C .

Future Directions

The future directions for “2-(Pyridin-2-yloxy)ethanol” could involve its use in the synthesis of various pyridine derivatives, given its potential as a protecting group for carboxylic acids . Additionally, its derivatives could be explored for their potential biological activities .

properties

IUPAC Name

2-pyridin-2-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBOVIXFWKGJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480880
Record name 2-(2-hydroxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56446-64-1
Record name 2-(2-hydroxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylene glycol (30.1 g, 484 mmol), 2-chloropyridine (10.0 g, 88 mmol), powdered potassium hydroxide (9.9 g, 176.13 mmol), and 18-crown-6 ether (9.3 g, 35 mmol) were dissolved in anhydrous toluene (500 mL) under a N2 atmosphere. The reaction mixture was stirred vigorously and heated to reflux. After 48 h, the reaction reached 50% conversion. The reaction mixture was concentrated in vacuo to approximately 100 mL volume then diluted with water (100 mL). After stirring for 0.5 h, the organic layer was separated and the aqueous layer was extracted with CH2Cl2. The organic extracts were combined, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by Jones column chromatography (100% hexanes to 50% ethyl acetate/hexanes) to give 2-(pyridin-2-yloxy)ethanol as a dark brown oil containing 15% w/w of 18-crown-6 ether. 1H NMR (d6-DMSO, 400 MHz): δ 8.14 (ddd, J=5.0, 2.0, 1.2 Hz, 1H), 7.68 (ddd, J=9.4, 7.2, 2.4 Hz, 1H), 6.95 (ddd, J=8.0, 4.8, 1.2 Hz, 1H), 6.80 (ddd, J=8.4, 1.0, 1.0 Hz, 1H), 4.83 (t, J=5.6 Hz, 1H), 4.26 (t, J=5.2 Hz, 2H), 3.70 (dt, J=10.4, 5.2 Hz, 2H).
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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